molecular formula C13H16N2O2 B2389747 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 6433-71-2

2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No. B2389747
CAS RN: 6433-71-2
M. Wt: 232.283
InChI Key: GIAAOXXFGIVUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole” appears to contain a morpholine ring and an isoindole ring. Morpholine is a common motif in medicinal chemistry and is present in many pharmaceuticals . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine and isoindole rings. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The isoindole ring is a fused ring system consisting of a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine and isoindole rings. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The isoindole ring, being aromatic, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the morpholine and isoindole rings. In general, morpholine derivatives are often liquids at room temperature, while isoindole derivatives are often solids .

Mechanism of Action

The exact mechanism of action of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that it may induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole in lab experiments is its unique chemical structure and properties, which make it a potential inhibitor of various enzymes and a potential anticancer agent. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole. One direction is to further investigate its potential as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Another direction is to investigate its potential as an anticancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole can be achieved through several methods. One common method involves the reaction of morpholine-4-carbonyl chloride with 2,3-dihydro-1H-isoindole in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dihydro-1H-isoindole with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole has been found to have a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied as a potential anticancer agent, with some studies suggesting that it may induce apoptosis in cancer cells. Additionally, it has been studied as a potential agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and minimize risk .

properties

IUPAC Name

1,3-dihydroisoindol-2-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(14-5-7-17-8-6-14)15-9-11-3-1-2-4-12(11)10-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAAOXXFGIVUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.